molecular formula C9H10ClN3O2 B6277075 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride CAS No. 1643153-28-9

6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride

Cat. No.: B6277075
CAS No.: 1643153-28-9
M. Wt: 227.65 g/mol
InChI Key: MQHHTULMERTHHH-UHFFFAOYSA-N
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Description

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole-pyrazine core with methyl substituents at positions 6 and 8 and a carboxylic acid group at position 2, neutralized as a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to methyl groups) and enhanced water solubility (from the hydrochloride salt), making it a versatile scaffold in medicinal chemistry and drug discovery .

Properties

CAS No.

1643153-28-9

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c1-5-3-12-4-7(9(13)14)11-8(12)6(2)10-5;/h3-4H,1-2H3,(H,13,14);1H

InChI Key

MQHHTULMERTHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=N1)C)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethylpyrazine and appropriate carboxylic acid derivatives.

  • Cyclization Reaction: The starting materials undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core structure. This step often requires the use of strong acids or bases as catalysts.

  • Carboxylation: The imidazo[1,2-a]pyrazine core is then carboxylated to introduce the carboxylic acid group. This can be achieved using reagents such as carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₈ClN₃O₂
  • Molar Mass : 175.61 g/mol
  • CAS Number : 77112-53-9
  • IUPAC Name : 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride

The compound features a complex structure that contributes to its diverse applications in pharmaceuticals and agrochemicals.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit potential anticancer properties. Studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • A study demonstrated that derivatives of 6,8-dimethylimidazo[1,2-a]pyrazine showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.

Neurological Applications

Recent investigations have pointed to the potential neuroprotective effects of imidazo[1,2-a]pyrazine derivatives. They may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Pesticidal Activity

This compound has been explored for its pesticidal properties. Its application in crop protection has shown promise in:

  • Reducing pest populations effectively while being less harmful to beneficial insects compared to traditional pesticides.

Herbicide Development

This compound's unique structure allows it to act as a selective herbicide. Research suggests it can inhibit specific enzymes in target plants without affecting non-target species.

Data Table: Summary of Applications

Application TypeSpecific UseFindings/Notes
PharmaceuticalAnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeurologicalPotential neuroprotective effects
AgriculturalPesticidalEffective against pests; low toxicity to beneficial insects
HerbicideSelective action on target plants

Case Studies

  • Anticancer Study :
    • A research team conducted a series of experiments on human breast cancer cell lines treated with various concentrations of 6,8-dimethylimidazo[1,2-a]pyrazine derivatives. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, the hydrochloride form exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role as a new therapeutic agent.
  • Pesticidal Efficacy :
    • Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on crops without adversely affecting pollinator species.

Mechanism of Action

The mechanism by which 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Halogen Groups

Key Analogs :

  • 6,8-Dichloroimidazo[1,2-a]pyrazine (CAS 353258-33-0): Replaces methyl groups with chlorine atoms, increasing molecular weight (326.63 g/mol vs. ~272.7 g/mol for the target compound) and lipophilicity (logP ~2.5 vs. ~1.8) .
  • 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile (CAS 87597-32-8): Bromine substituents and a nitrile group further elevate molecular weight (436.9 g/mol) and reactivity, posing higher toxicity risks .

Impact :

  • Methyl groups enhance metabolic stability by sterically shielding the core structure, whereas halogens increase electrophilicity, favoring nucleophilic substitution reactions .
  • Halogenated analogs exhibit higher binding affinity to hydrophobic enzyme pockets but may require additional safety precautions due to reactivity .

Ring System Differences: Pyrazine vs. Pyridine

Key Analogs :

  • 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS 2361643-92-5): Pyridine ring instead of pyrazine, reducing nitrogen content and altering electronic properties. Molecular weight: 226.7 g/mol .

Impact :

Saturation Effects: Aromatic vs. Tetrahydro Derivatives

Key Analogs :

  • 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic Acid Dihydrochloride (CAS 1965309-84-5): Saturated pyrazine ring increases flexibility and solubility (389.4 g/mol) but reduces aromatic conjugation .

Impact :

  • Saturation improves solubility (ideal for aqueous formulations) but may reduce binding specificity due to conformational flexibility .

Salt Forms and Functional Group Modifications

Key Analogs :

  • Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride (CAS 623906-17-2): Ethyl ester derivative with lower acidity (pKa ~4.5 vs. ~2.5 for the carboxylic acid) .

Impact :

  • Hydrochloride salts improve crystallinity and bioavailability compared to free acids or esters, which are often used as prodrugs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP
Target Compound C₁₀H₁₂ClN₃O₂ ~272.7 6,8-dimethyl, COOH·HCl ~1.8
6,8-Dichloroimidazo[1,2-a]pyrazine-2-COOH C₁₁H₇ClF₄N₂O₃ 326.63 6,8-Cl, COOH ~2.5
7,8-Dimethylimidazo[1,2-a]pyridine-2-COOH·HCl C₁₀H₁₁ClN₂O₂ 226.7 7,8-dimethyl, COOH·HCl ~1.2

Biological Activity

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid hydrochloride (CAS No. 77112-53-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C7H8N4O2C_7H_8N_4O_2 with a molecular weight of 164.17 g/mol. The compound features a fused imidazo-pyrazine ring structure, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₈N₄O₂
Molecular Weight164.17 g/mol
CAS Number77112-53-9
SolubilitySoluble in water

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit antimicrobial activity. A study on substituted pyrazinecarboxamides highlighted the effectiveness of certain derivatives against Mycobacterium tuberculosis and various fungal strains. In particular, compounds with similar structural features demonstrated significant inhibition rates against these pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways that are crucial for microbial survival and proliferation.

Study 1: Antimycobacterial Activity

A study evaluated the antitubercular activity of various substituted pyrazines and found that certain derivatives exhibited up to 72% inhibition against Mycobacterium tuberculosis H(37)Rv. The structure-activity relationship suggested that modifications in the imidazo-pyrazine framework could enhance efficacy against this pathogen .

Study 2: Antifungal Efficacy

Another investigation into the antifungal properties revealed that certain derivatives had a minimum inhibitory concentration (MIC) as low as 31.25 µmol/mL against Trichophyton mentagrophytes, indicating potent antifungal activity .

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Preliminary assessments suggest moderate toxicity; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What bioactivity trends are observed when modifying the N-methylpiperazine fragment in related analogs?

  • Methodological Answer :
  • SAR Insights : Replacement of N-methylpiperazine with morpholine (as in analog 78) reduces logP by 0.5 units, enhancing aqueous solubility but decreasing membrane permeability .
  • Biological Data : Analogs with bulkier substituents (e.g., 4-methylpiperazine) show improved IC50_{50} values (e.g., 78 nM vs. 120 nM for unsubstituted analogs) in kinase inhibition assays .

Data Contradiction Analysis

  • Issue : Conflicting yields reported for Cu-mediated cross-coupling (20–50 mol% CuCN·2LiCl in vs. 50 mol% in ).
    • Resolution : Higher Cu loading (50 mol%) is required for sterically hindered substrates (e.g., aryl bromides), while 20 mol% suffices for activated electrophiles (e.g., allyl chlorides) .

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